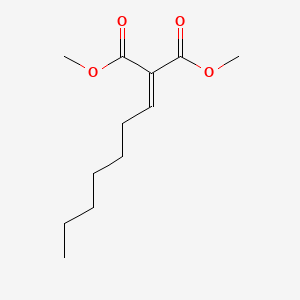
4,4-Dimethylpent-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylpent-2-enoyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of pentenoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-2-enoyl chloride can be synthesized through the reaction of 4,4-dimethylpent-2-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the efficient conversion of the carboxylic acid to the acyl chloride. The use of thionyl chloride is preferred due to its effectiveness in converting carboxylic acids to acyl chlorides .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethylpent-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 4,4-dimethylpent-2-enoic acid and hydrochloric acid
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux to form esters.
Water: Hydrolyzes under ambient conditions to form carboxylic acids
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis
Applications De Recherche Scientifique
4,4-Dimethylpent-2-enoyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4,4-dimethylpent-2-enoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on other molecules, such as amines and alcohols, facilitating the formation of amides and esters .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylpent-2-enoic acid: The parent carboxylic acid.
4,4-Dimethylpent-2-enol: The corresponding alcohol.
4,4-Dimethylpent-2-enamide: The corresponding amide
Uniqueness
4,4-Dimethylpent-2-enoyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from its similar compounds .
Propriétés
Numéro CAS |
132278-01-4 |
|---|---|
Formule moléculaire |
C7H11ClO |
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
4,4-dimethylpent-2-enoyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3 |
Clé InChI |
XVCHIUYEUZSGLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
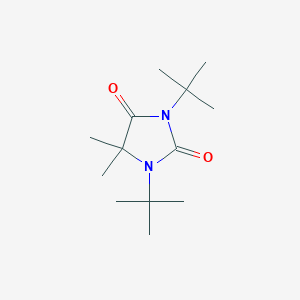

![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
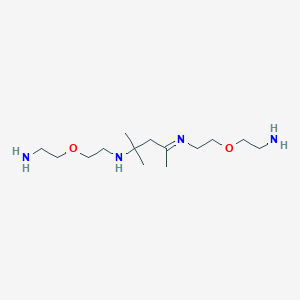
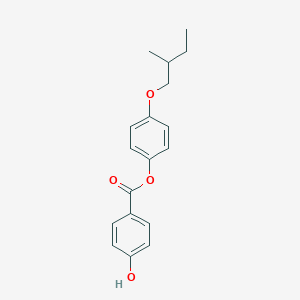
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
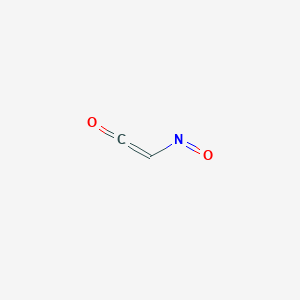

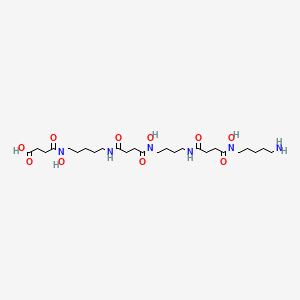
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)

